

An In-depth Technical Guide to 1-Palmitoyl-3-Linolenoyl-rac-glycerol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Palmitoyl-3-Linolenoyl-rac-glycerol

Cat. No.: B3026223

[Get Quote](#)

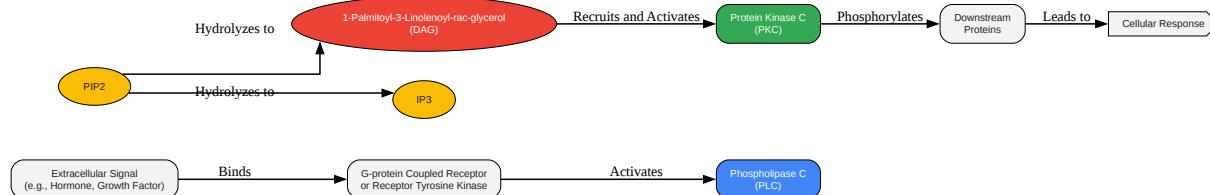
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of **1-Palmitoyl-3-Linolenoyl-rac-glycerol**. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical characteristics, potential biological roles, and generalized experimental protocols for its study.

Chemical Structure and Properties

1-Palmitoyl-3-Linolenoyl-rac-glycerol is a diacylglycerol (DAG) molecule, which plays a crucial role as a second messenger in various cellular signaling pathways. It consists of a glycerol backbone with a palmitic acid molecule esterified at the sn-1 position and an α -linolenic acid molecule at the sn-3 position. The term "rac-" indicates that it is a racemic mixture of the two possible enantiomers at the sn-2 position of the glycerol backbone. This particular diacylglycerol has been identified in the peel and pulp of unripe Dwarf Cavendish bananas[1].

Physicochemical Data

A summary of the known quantitative data for **1-Palmitoyl-3-Linolenoyl-rac-glycerol** is presented in Table 1. It is important to note that comprehensive experimental data for this specific molecule is limited in publicly available literature.


Property	Value	Source
CAS Number	126281-90-1	[1]
Molecular Formula	C37H66O5	[1]
Molecular Weight	590.9 g/mol	[1]
Physical Form	Solid	[1]
Solubility	DMF: 20 mg/ml mg/ml Ethanol: 30 mg/ml PBS (pH 7.2): 250 µg/ml	[1]
SMILES String	OC(COC(CCCCCC/C=C\ C/C =C\ C/C=C\ CC)=O)COC(CCCC CCCCCCCCCCCC)=O	[1]
InChI Key	MYAYLXFSVQLRHH- SVNQLWEDSA-N	[1]

Biological Significance and Signaling Pathways

As a diacylglycerol, **1-Palmitoyl-3-Linolenoyl-rac-glycerol** is anticipated to function as a crucial signaling molecule within the cell. Diacylglycerols are key activators of Protein Kinase C (PKC) isoforms, which are involved in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and insulin signaling^{[2][3][4]}.

The canonical signaling pathway involving diacylglycerols begins with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating DAG and inositol trisphosphate (IP3). DAG remains in the plasma membrane and recruits and activates PKC. This activation leads to the phosphorylation of a wide range of downstream protein targets, initiating a cascade of cellular responses^{[2][3]}.

The following diagram illustrates the general Diacylglycerol-Protein Kinase C signaling pathway.

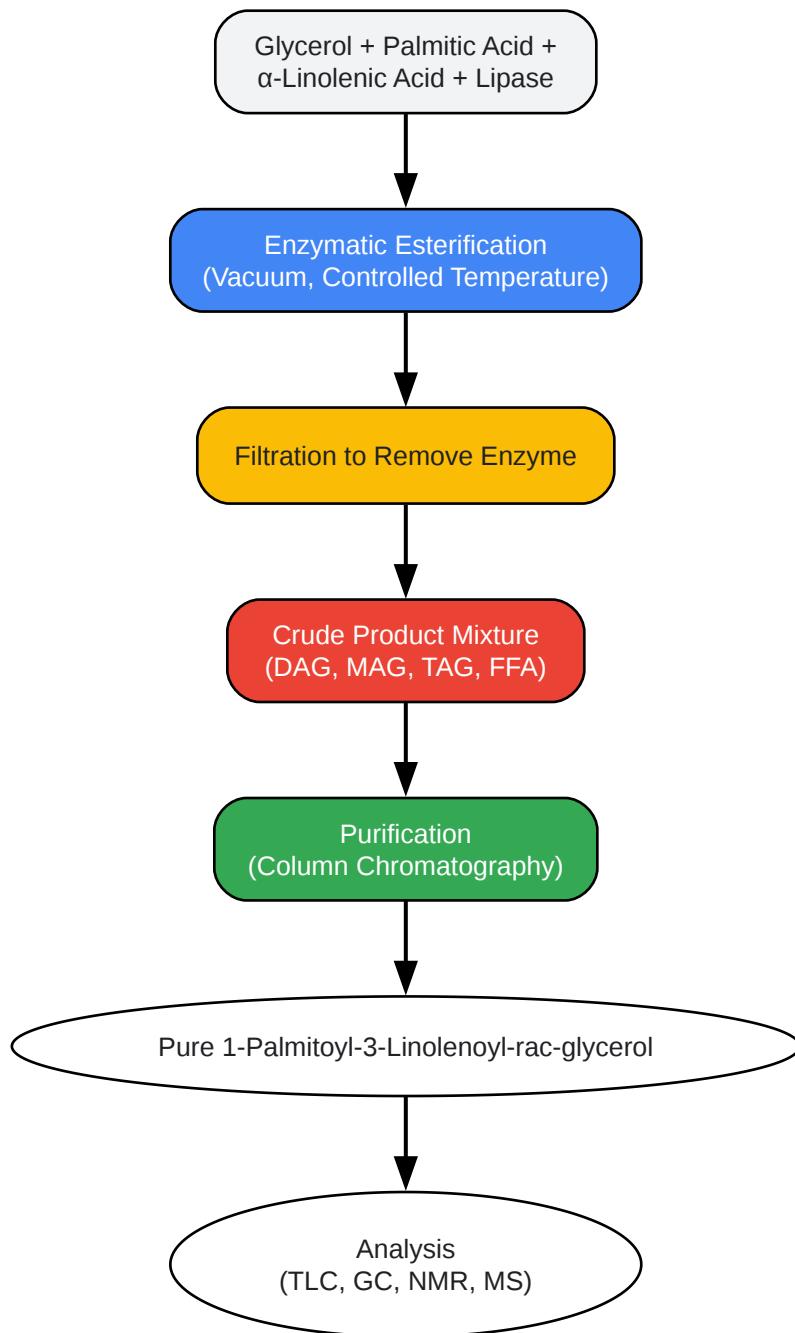
[Click to download full resolution via product page](#)

General Diacylglycerol (DAG) - Protein Kinase C (PKC) Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **1-Palmitoyl-3-Linolenoyl-rac-glycerol** are not readily available in the scientific literature. However, based on established methods for the synthesis and analysis of similar 1,3-diacylglycerols, the following generalized protocols can be adapted and optimized.

Representative Synthesis of 1,3-Diacylglycerols


The synthesis of a specific 1,3-diacylglycerol like **1-Palmitoyl-3-Linolenoyl-rac-glycerol** can be approached through enzymatic or chemical methods. Enzymatic synthesis is often preferred for its regioselectivity and milder reaction conditions.

Enzymatic Esterification (Generalized Protocol):

- Reactants: Glycerol, palmitic acid, and α -linolenic acid. A 1,3-regiospecific lipase (e.g., from *Rhizomucor miehei*) is used as a catalyst.
- Reaction Medium: A solvent-free system or a system with a suitable organic solvent (e.g., hexane) can be employed.

- Procedure: a. Combine glycerol and the fatty acids in a reaction vessel. b. Add the immobilized lipase to the mixture. c. The reaction is typically carried out under vacuum to remove water produced during esterification, which drives the reaction towards product formation. d. Maintain the reaction at a controlled temperature (e.g., 50-60°C) with constant stirring. e. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). f. Once the reaction reaches equilibrium or the desired conversion, stop the reaction by filtering out the enzyme.

The following diagram outlines a general workflow for the enzymatic synthesis and purification of a 1,3-diacylglycerol.

[Click to download full resolution via product page](#)

General workflow for the synthesis and purification of a 1,3-diacylglycerol.

Purification of 1,3-Diacylglycerols

The crude product from the synthesis will be a mixture of mono-, di-, and triacylglycerols, as well as unreacted free fatty acids. Purification is typically achieved using chromatographic techniques.

Column Chromatography (Generalized Protocol):

- Stationary Phase: Silica gel is commonly used.
- Mobile Phase: A gradient of non-polar to polar solvents is employed. A typical solvent system would start with hexane or a hexane/diethyl ether mixture with a low percentage of diethyl ether, gradually increasing the polarity by increasing the diethyl ether and then adding methanol to elute the more polar components.
- Procedure: a. Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane). b. Load the sample onto a silica gel column pre-equilibrated with the starting mobile phase. c. Elute the column with the solvent gradient. Triacylglycerols will elute first, followed by diacylglycerols, and then monoacylglycerols and free fatty acids. d. Collect fractions and analyze them by TLC to identify the fractions containing the desired 1,3-diacylglycerol. e. Pool the pure fractions and evaporate the solvent under reduced pressure.

Analysis of 1,3-Diacylglycerols

The purity and structure of the synthesized **1-Palmitoyl-3-Linolenoyl-rac-glycerol** can be confirmed by various analytical techniques.

- Thin Layer Chromatography (TLC): A rapid method to monitor the reaction and the purity of fractions. A common developing solvent system is hexane:diethyl ether:acetic acid (e.g., 70:30:1 v/v/v). The spots can be visualized by staining with iodine vapor or a phosphomolybdic acid solution.
- Gas Chromatography (GC): Used to determine the fatty acid composition of the diacylglycerol after transesterification to fatty acid methyl esters (FAMEs).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the protons of the glycerol backbone and the fatty acyl chains. The signals for the protons on the sn-1 and sn-3 positions of the glycerol backbone will be characteristic for a 1,3-diacylglycerol.
 - ^{13}C NMR: Gives detailed information about the carbon skeleton, including the carbonyl carbons of the ester bonds and the carbons of the glycerol backbone and fatty acyl chains.

- Mass Spectrometry (MS): Used to determine the molecular weight and to gain structural information through fragmentation patterns. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for lipids.

Conclusion

1-Palmitoyl-3-Linolenoyl-rac-glycerol is a specific diacylglycerol with potential significance in cellular signaling. While detailed experimental data and specific biological studies on this molecule are currently limited, this guide provides a foundational understanding of its chemical nature and expected biological function based on the well-established roles of diacylglycerols. The generalized experimental protocols offered here can serve as a starting point for researchers aiming to synthesize and study this and other similar diacylglycerol molecules. Further research is warranted to fully elucidate the specific roles of **1-Palmitoyl-3-Linolenoyl-rac-glycerol** in biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Palmitoyl-3-Linolenoyl-rac-glycerol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026223#1-palmitoyl-3-linolenoyl-rac-glycerol-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com